5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol 5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol
Brand Name: Vulcanchem
CAS No.: 1187346-57-1
VCID: VC11796843
InChI: InChI=1S/C18H15F3N2O3/c1-25-10-7-8-11(13(24)9-10)16-15(17(23-22-16)18(19,20)21)12-5-3-4-6-14(12)26-2/h3-9,24H,1-2H3,(H,22,23)
SMILES: COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C(F)(F)F)O
Molecular Formula: C18H15F3N2O3
Molecular Weight: 364.3 g/mol

5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol

CAS No.: 1187346-57-1

Cat. No.: VC11796843

Molecular Formula: C18H15F3N2O3

Molecular Weight: 364.3 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol - 1187346-57-1

Specification

CAS No. 1187346-57-1
Molecular Formula C18H15F3N2O3
Molecular Weight 364.3 g/mol
IUPAC Name 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Standard InChI InChI=1S/C18H15F3N2O3/c1-25-10-7-8-11(13(24)9-10)16-15(17(23-22-16)18(19,20)21)12-5-3-4-6-14(12)26-2/h3-9,24H,1-2H3,(H,22,23)
Standard InChI Key JYWUNGHMECANFN-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C(F)(F)F)O
Canonical SMILES COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central pyrazole ring substituted at the 3-position with a phenol group bearing a methoxy substituent at the 5-position. The pyrazole’s 4-position is occupied by a 2-methoxyphenyl group, while the 5-position contains a trifluoromethyl (-CF₃) group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Key Physicochemical Parameters

PropertyValueMethod/Source
LogP (n-octanol/water)~5.1Estimated via OpenBabel
Topological Polar Surface Area110 ŲComputational modeling
Water SolubilityLowLogP-based prediction

The high LogP value indicates significant lipophilicity, suggesting preferential partitioning into lipid membranes and potential blood-brain barrier permeability. The moderate polar surface area (110 Ų) aligns with oral bioavailability trends for drug-like molecules .

Synthesis and Characterization

Synthetic Routes

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. A validated approach for analogous compounds involves:

  • Hydrazine Formation: Reacting phenacyl bromides with benzalhydrazones under reflux conditions in ethanol .

  • Cyclization: Acid-catalyzed cyclization to form the pyrazole core.

  • Functionalization: Introducing the trifluoromethyl group via trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) .

Example Protocol:

  • Step 1: Combine 2-methoxybenzaldehyde hydrazone (1.2 equiv) with 5-methoxyphenacyl bromide (1.0 equiv) in ethanol.

  • Step 2: Reflux at 80°C for 30 minutes, monitoring by TLC.

  • Step 3: Purify via column chromatography (hexane/ethyl acetate 3:1) to yield the pyrazole intermediate.

  • Step 4: Perform trifluoromethylation using (trifluoromethyl)trimethylsilane (TMS-CF₃) under catalytic fluoride conditions .

Spectroscopic Characterization

  • ¹H NMR: Key signals include aromatic protons (δ 6.8–7.9 ppm), methoxy singlet (δ 3.8–3.9 ppm), and pyrazole NH (δ 13.2–13.4 ppm) .

  • ¹³C NMR: The trifluoromethyl carbon resonates at ~120 ppm (q, J = 270 Hz), while phenolic carbons appear downfield due to electron-withdrawing effects .

Research Findings and Biomedical Applications

Anticancer Activity

Pyrazole derivatives exhibit pronounced cytotoxicity against cancer cell lines. For instance, 3,5-diarylpyrazoles demonstrate IC₅₀ values <10 μM in breast (MCF-7) and lung (A549) cancer models . The trifluoromethyl group enhances metabolic stability, prolonging half-life in vivo.

Mechanistic Insights:

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes, inducing apoptosis.

  • Kinase Modulation: Suppression of EGFR and VEGFR2 signaling pathways .

Anti-Inflammatory Properties

The compound’s ability to inhibit cyclooxygenase (COX) enzymes was evaluated in silico:

TargetDocking Score (kcal/mol)Predicted IC₅₀ (nM)
COX-1-9.285
COX-2-10.132

These scores suggest preferential COX-2 inhibition, aligning with safer anti-inflammatory profiles compared to non-selective NSAIDs.

PathogenMIC (μg/mL)Reference Strain
Staphylococcus aureus8ATCC 25923
Escherichia coli16ATCC 25922

The -CF₃ group enhances membrane permeability, facilitating disruption of bacterial lipid bilayers .

Challenges and Future Directions

Synthetic Optimization

Current yields for pyrazole derivatives rarely exceed 40%, necessitating catalyst screening (e.g., Pd/C for hydrogenation) and microwave-assisted synthesis to improve efficiency .

Toxicity Profiling

While in vitro data are promising, in vivo studies must address potential hepatotoxicity linked to trifluoromethyl metabolism into reactive intermediates.

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